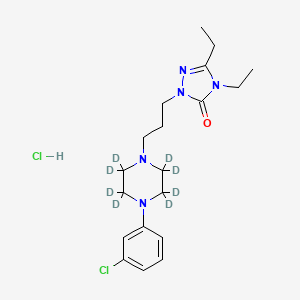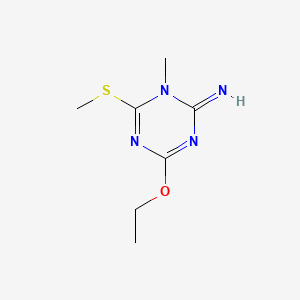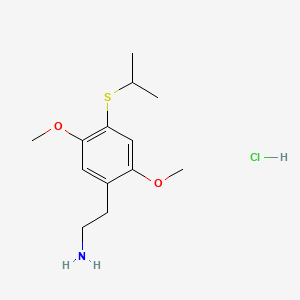
(R)-6-(propyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N 0924 Hydrochlorid ist ein Dopaminrezeptoragonist, der speziell auf Dopaminrezeptoren im Gehirn abzielt. Es ist das weniger aktive Enantiomer von N-0437, und sein entgegengesetztes Enantiomer ist Rotigotin . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um ihre Auswirkungen auf Dopaminrezeptoren und ihre potenziellen therapeutischen Anwendungen zu untersuchen.
Herstellungsmethoden
Die Synthese von N 0924 Hydrochlorid umfasst mehrere Schritte. Das Ausgangsmaterial ist typischerweise ein Naphthalinderivat, das eine Reihe von Reaktionen wie Alkylierung, Reduktion und Cyclisierung durchläuft, um das gewünschte Produkt zu bilden. Der letzte Schritt beinhaltet die Zugabe von Salzsäure, um das Hydrochloridsalz zu bilden . Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit Optimierung für die Großproduktion.
Vorbereitungsmethoden
The synthesis of N 0924 hydrochloride involves several steps. The starting material is typically a naphthalene derivative, which undergoes a series of reactions including alkylation, reduction, and cyclization to form the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
N 0924 Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat oder Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Wissenschaftliche Forschungsanwendungen
N 0924 Hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird verwendet, um die Struktur-Aktivitäts-Beziehung von Dopaminrezeptoragonisten zu untersuchen und neue Verbindungen mit verbesserter Wirksamkeit und Selektivität zu entwickeln.
Biologie: Es wird verwendet, um die Rolle von Dopaminrezeptoren bei verschiedenen biologischen Prozessen zu untersuchen, darunter Neurotransmission, Verhalten und neurodegenerative Erkrankungen.
Medizin: Es wird in präklinischen Studien verwendet, um sein Potenzial als Therapeutikum für Erkrankungen wie Parkinson-Krankheit und Restless-Legs-Syndrom zu bewerten.
Wirkmechanismus
N 0924 Hydrochlorid übt seine Wirkungen aus, indem es an Dopaminrezeptoren im Gehirn bindet, insbesondere an die D1- und D2-Rezeptorsubtypen. Diese Bindung aktiviert die Rezeptoren und löst eine Kaskade intrazellulärer Signalwege aus, die zu verschiedenen physiologischen und verhaltensbedingten Wirkungen führen. Die genauen molekularen Ziele und Wege, die beteiligt sind, werden noch untersucht, aber es ist bekannt, dass Dopaminrezeptoragonisten die Neurotransmitterfreisetzung, die neuronale Erregbarkeit und die synaptische Plastizität modulieren können .
Wirkmechanismus
N 0924 hydrochloride exerts its effects by binding to dopamine receptors in the brain, specifically the D1 and D2 receptor subtypes. This binding activates the receptors and triggers a cascade of intracellular signaling pathways, leading to various physiological and behavioral effects. The exact molecular targets and pathways involved are still under investigation, but it is known that dopamine receptor agonists can modulate neurotransmitter release, neuronal excitability, and synaptic plasticity .
Vergleich Mit ähnlichen Verbindungen
N 0924 Hydrochlorid ähnelt anderen Dopaminrezeptoragonisten, wie zum Beispiel:
Rotigotin: Diese Verbindung ist das entgegengesetzte Enantiomer von N 0924 Hydrochlorid und hat eine höhere Aktivität an Dopaminrezeptoren.
Quinpirol: Diese Verbindung ist ein potenter D2-Rezeptoragonist und wird häufig als Referenzverbindung in Forschungsstudien verwendet.
Eigenschaften
IUPAC Name |
(6R)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBONHIOKGWNU-PKLMIRHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC1=CC=CS1)[C@@H]2CCC3=C(C2)C=CC=C3O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)








![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)
